molecular formula C20H16N4O B3823903 N-(4-methoxybenzylidene)-2-phenyl-2H-1,2,3-benzotriazol-5-amine

N-(4-methoxybenzylidene)-2-phenyl-2H-1,2,3-benzotriazol-5-amine

Cat. No.: B3823903
M. Wt: 328.4 g/mol
InChI Key: AELIJIPLPZOPEY-UHFFFAOYSA-N
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Description

N-(4-methoxybenzylidene)-2-phenyl-2H-1,2,3-benzotriazol-5-amine, also known as MBBA, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. MBBA is a benzotriazole derivative that has been shown to possess unique properties that make it a promising candidate for use in various applications.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzylidene)-2-phenyl-2H-1,2,3-benzotriazol-5-amine is not fully understood. However, it is believed that this compound acts as a hole-transporting material in perovskite solar cells. This compound has been shown to improve the efficiency and stability of these devices by facilitating the transport of holes from the perovskite layer to the electrode.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for use in various biomedical applications.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(4-methoxybenzylidene)-2-phenyl-2H-1,2,3-benzotriazol-5-amine is its high purity and yield. This compound can be synthesized in large quantities with high purity, making it ideal for use in various lab experiments. However, one of the limitations of this compound is its high cost, which may limit its use in certain applications.

Future Directions

There are several future directions for the use of N-(4-methoxybenzylidene)-2-phenyl-2H-1,2,3-benzotriazol-5-amine in scientific research. One potential application is in the development of more efficient and stable perovskite solar cells. This compound has been shown to improve the efficiency and stability of these devices, and further research could lead to the development of even more efficient and stable solar cells. Another potential application is in the development of biomedical devices. This compound has been shown to be non-toxic and biocompatible, making it a promising candidate for use in various biomedical applications. Further research could lead to the development of new biomedical devices that utilize the unique properties of this compound.

Scientific Research Applications

N-(4-methoxybenzylidene)-2-phenyl-2H-1,2,3-benzotriazol-5-amine has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of photovoltaics. This compound has been shown to possess unique properties that make it a promising candidate for use in the fabrication of solar cells. This compound has been used as a hole-transporting material in perovskite solar cells, and has been shown to improve the efficiency and stability of these devices.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(2-phenylbenzotriazol-5-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-25-18-10-7-15(8-11-18)14-21-16-9-12-19-20(13-16)23-24(22-19)17-5-3-2-4-6-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELIJIPLPZOPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxybenzylidene)-2-phenyl-2H-1,2,3-benzotriazol-5-amine

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